molecular formula C10H9BrN2O B11862364 2-Bromo-7-methoxy-4-methylquinazoline

2-Bromo-7-methoxy-4-methylquinazoline

Katalognummer: B11862364
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: PHCIZSPRSPKSCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-7-methoxy-4-methylquinazoline is a synthetically valuable quinazoline derivative primarily utilized as a key chemical intermediate in medicinal chemistry and drug discovery research. The bromo substituent at the 2-position serves as a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to introduce diverse structural motifs and build complex molecular architectures . This functionalization is crucial in exploring structure-activity relationships (SAR) during the development of novel bioactive compounds. Quinazoline-based molecules are frequently investigated as multi-targeting agents in oncology. The core quinazoline scaffold is a privileged structure in drug design, known for its ability to interact with various enzymatic targets . Specifically, derivatives similar to this compound are of significant interest for the design and synthesis of potent inhibitors, including dual PI3K/HDAC inhibitors, which represent a promising strategy for overcoming resistance in cancer therapy . The methoxy and methyl groups on the quinazoline ring can influence the compound's electronic properties, lipophilicity, and binding affinity to these biological targets, thereby modulating pharmacokinetic properties and therapeutic efficacy . Researchers employ this compound as a foundational building block to develop novel therapeutic candidates targeting a range of diseases, with a strong emphasis on cancer. Its structure aligns with features found in several FDA-approved quinazoline-based drugs, such as Erlotinib and Gefitinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-7-methoxy-4-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCIZSPRSPKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 2 Bromo 7 Methoxy 4 Methylquinazoline

Retrosynthetic Dissection of 2-Bromo-7-methoxy-4-methylquinazoline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.

The primary disconnection targets the carbon-bromine (C-Br) bond at the 2-position. This is a common functional group interconversion (FGI), suggesting that the bromine can be introduced from a precursor such as 7-methoxy-4-methylquinazolin-2(1H)-one (Intermediate A ). This intermediate is a stable quinazolinone, a common precursor in quinazoline (B50416) chemistry.

Further disconnection of the quinazoline ring itself can proceed via two main pathways. The most common approach involves breaking the N1-C2 and C4-N3 bonds. This leads back to a substituted aniline (B41778) derivative, specifically 2-amino-4-methoxyacetophenone (Precursor B ). This precursor contains the necessary methoxy (B1213986) and acetyl groups, which will form the 7-methoxy and 4-methyl substituents of the final quinazoline ring, respectively. The remaining C2-N3 part of the ring can be sourced from a simple one-carbon synthon, often derived from reagents like cyanates or formamide (B127407) during the cyclization step.

An alternative disconnection of the quinazoline ring breaks the N1-C8a and C4-C4a bonds, pointing towards a substituted benzonitrile, such as 2-amino-4-methoxybenzonitrile , and an acetyl source. While viable, the pathway originating from the acetophenone (B1666503) precursor is generally more direct for establishing the 4-methyl group.

This analysis identifies 2-amino-4-methoxyacetophenone and 7-methoxy-4-methylquinazolin-2(1H)-one as key precursors and intermediates, respectively, in a logical and efficient synthetic strategy.

Synthetic Methodologies for this compound

The forward synthesis of this compound builds upon the insights from the retrosynthetic analysis, employing a sequence of established chemical transformations.

A widely adopted and reliable multi-step pathway begins with the cyclization of a 2-aminoaryl ketone precursor.

Step 1: Synthesis of the Quinazolinone Core. The synthesis typically commences with the reaction of 2-amino-4-methoxyacetophenone with a source for the C2 carbon and N3 nitrogen of the quinazoline ring. A conventional method involves heating the acetophenone with urea (B33335) or potassium cyanate (B1221674) in a suitable solvent. This reaction proceeds via an initial acylation of the amino group followed by an intramolecular cyclization and dehydration to form the heterocyclic ring, yielding 7-methoxy-4-methylquinazolin-2(1H)-one . Modern variations may employ microwave-assisted conditions to accelerate the reaction and improve yields.

Step 2: Bromination of the Quinazolinone. The resulting quinazolinone is then converted to the target 2-bromo derivative. This is achieved through a halogenation reaction, most commonly by treating 7-methoxy-4-methylquinazolin-2(1H)-one with a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). The reaction is typically conducted at elevated temperatures, effectively replacing the hydroxyl group (in the tautomeric form of the quinazolinone) at the 2-position with a bromine atom. This step yields the final product, This compound .

This two-step sequence represents a robust and scalable pathway, utilizing readily accessible precursors and well-understood reaction mechanisms to construct the target molecule.

The introduction of the bromine atom specifically at the 2-position of the quinazoline ring is a critical step that relies on the inherent reactivity of the quinazolinone intermediate. The C2 position of the 7-methoxy-4-methylquinazolin-2(1H)-one exists predominantly as a lactam carbonyl group. This carbonyl can be converted into a more reactive enolic hydroxyl group or an iminol intermediate.

The most effective method for achieving this transformation is the use of reagents like phosphorus oxybromide (POBr₃). The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, forming a good leaving group. Subsequent nucleophilic attack by a bromide ion displaces this group, resulting in the formation of the 2-bromo derivative. The reaction is highly regioselective for the 2-position due to the electronic nature of the quinazolinone system, making it the standard and preferred method for synthesizing 2-bromoquinazolines.

The positioning of the methoxy group at the 7-position is determined at the very beginning of the synthesis. The most straightforward and common strategy is to start with a precursor that already contains the methoxy group at the desired location.

In this case, the synthesis begins with an aniline derivative that is substituted with a methoxy group meta to the amino group. For the synthesis of this compound, the ideal starting material is derived from 3-methoxyaniline . This aniline is then acylated to introduce the acetyl group that will eventually become the 4-methyl group and the C4a-C4 bond of the quinazoline ring, leading to the key precursor, 2-amino-4-methoxyacetophenone . By incorporating the methoxy group in the initial benzene (B151609) ring precursor, its regiochemical outcome is fixed, avoiding potential issues with selectivity that could arise from attempting to introduce it later in the synthesis.

Similar to the methoxy group, the methyl group at the 4-position is typically introduced by using a precursor that already contains the required carbon framework. The strategy does not involve the functionalization of a pre-existing methyl group on the quinazoline ring, but rather the construction of the ring from a component bearing an acetyl group.

The key precursor, 2-amino-4-methoxyacetophenone , contains an acetyl group (-COCH₃) ortho to the amino group. During the cyclization reaction (e.g., with urea or potassium cyanate), this acetyl group's methyl carbon becomes the 4-methyl group of the quinazoline ring, while its carbonyl carbon becomes the C4 atom. This approach, known as the Niementowski quinazoline synthesis or a related variation, is a highly efficient and regioselective method for constructing 4-alkyl-substituted quinazolines.

Precursors and Key Intermediates in this compound Synthesis

Interactive Table: Key Precursors and Intermediates

Compound NameRole in SynthesisMolecular FormulaMolar Mass ( g/mol )
3-MethoxyanilinePrimary PrecursorC₇H₉NO123.15
2-Amino-4-methoxyacetophenoneKey PrecursorC₉H₁₁NO₂165.19
7-Methoxy-4-methylquinazolin-2(1H)-oneKey IntermediateC₁₀H₁₀N₂O₂190.20

3-Methoxyaniline : This is often the ultimate commercially available starting material. It provides the core benzene ring and the correctly positioned methoxy group that will become the 7-methoxy substituent of the final product.

2-Amino-4-methoxyacetophenone : This is a crucial precursor, synthesized from 3-methoxyaniline. It contains the aniline nitrogen, the benzene ring with the methoxy group, and the acetyl group necessary to form the 4-methylquinazoline (B149083) core upon cyclization.

7-Methoxy-4-methylquinazolin-2(1H)-one : This is the key intermediate formed after the cyclization step. Its stable quinazolinone structure is ideal for isolation and purification before the final bromination step is performed to yield the target compound.

Catalytic Approaches in Quinazoline Synthesis Applicable to this compound

The construction of the quinazoline core can be achieved through several catalytic methods. While specific literature on the synthesis of this compound is not extensively detailed, general and well-established catalytic strategies for quinazoline synthesis are highly applicable. These can be broadly categorized into metal-catalyzed and metal-free systems.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of substituted quinazolines. nih.gov Halogenated quinazolines, such as the target compound, are excellent substrates for these transformations. nih.gov The reactivity order for halogens in these reactions is generally I > Br > Cl, making the bromo group at the C-2 position a suitable handle for various coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. organic-chemistry.orglibretexts.org this compound could be coupled with a wide range of aryl- or vinylboronic acids to introduce diverse substituents at the 2-position. researchgate.netyoutube.com The general mechanism involves oxidative addition of the bromoquinazoline to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction could be used to introduce alkenyl groups at the C-2 position of the quinazoline ring. libretexts.orgrug.nl The reaction typically involves an unsaturated halide, an alkene, a base, and a palladium catalyst. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide variety of primary and secondary amines. wikipedia.orgyoutube.com This method would be highly effective for synthesizing 2-aminoquinazoline (B112073) derivatives from this compound, offering a significant advantage over harsher, traditional methods like nucleophilic aromatic substitution. wikipedia.orgbeilstein-journals.org

Other Cross-Coupling Reactions: Other notable metal-catalyzed reactions applicable to 2-bromoquinazolines include the Negishi (organozinc reagents), and Sonogashira (terminal alkynes) couplings, which further expand the synthetic possibilities for introducing carbon-based substituents. nih.govmdpi.com

Table 1: Overview of Applicable Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCatalyst/ReagentsBond FormedPotential Product from this compound
Suzuki-Miyaura CouplingPd catalyst, Base, Aryl/Vinylboronic acidC-C (Aryl/Vinyl)2-Aryl/Vinyl-7-methoxy-4-methylquinazoline
Heck ReactionPd catalyst, Base, AlkeneC-C (Alkenyl)2-Alkenyl-7-methoxy-4-methylquinazoline
Buchwald-Hartwig AminationPd catalyst, Ligand, Base, Amine (R¹R²NH)C-N2-(R¹R²N)-7-methoxy-4-methylquinazoline
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Base, Terminal alkyneC-C (Alkynyl)2-Alkynyl-7-methoxy-4-methylquinazoline
Negishi CouplingPd or Ni catalyst, Organozinc reagentC-C2-Alkyl/Aryl/Vinyl-7-methoxy-4-methylquinazoline

In recent years, green chemistry principles have driven the development of metal-free catalytic systems for quinazoline synthesis. frontiersin.orgnih.gov These methods often involve oxidative condensation or cyclization reactions using organic catalysts or reagents like iodine. mdpi.com

One common metal-free approach involves the reaction of 2-aminobenzylamines with aldehydes or other carbonyl compounds. mdpi.com For the synthesis of a 4-methyl substituted quinazoline, a precursor like 2-aminoacetophenone (B1585202) could be reacted with formamide, often in the presence of a Lewis acid catalyst like BF₃·Et₂O, to achieve high yields. journalirjpac.comindexcopernicus.com Another strategy employs the oxidative condensation of o-aminobenzylamines and benzylamines, catalyzed by organic molecules such as 4,6-dihydroxysalicylic acid under an oxygen atmosphere. frontiersin.orgnih.gov While these are methods for constructing the quinazoline ring itself, they represent catalytic alternatives to traditional metal-based syntheses and could be adapted for the preparation of precursors to this compound.

Table 2: Examples of Metal-Free Catalytic Systems for Quinazoline Synthesis
Catalyst/ReagentStarting MaterialsKey Features
BF₃·Et₂O2-Aminoacetophenone, FormamideLewis acid catalysis; applicable for 4-methylquinazolines. journalirjpac.comindexcopernicus.com
4,6-Dihydroxysalicylic acid / O₂o-Aminobenzylamines, BenzylaminesGreen oxidation; avoids metal catalysts. frontiersin.orgnih.gov
Molecular Iodine (I₂)2-Aminobenzylamine, AldehydesMild, metal-free oxidant and catalyst. mdpi.com
Rose Bengal / Visible LightAmidinesPhotoredox organocatalysis. mdpi.com

Functional Group Interconversions and Derivatization of this compound

The three distinct functional groups on the this compound core—the bromo group, the methoxy group, and the methyl group—each provide opportunities for selective chemical transformations.

The C-2 position of the quinazoline ring is electron-deficient, making the bromo group susceptible to nucleophilic aromatic substitution (SNAr). chim.it This allows for the direct displacement of the bromide ion by various nucleophiles. youtube.com This reactivity is particularly enhanced compared to the C-4 position in some quinazoline systems, although the relative reactivity can be influenced by other substituents on the ring. mdpi.com

Strong nucleophiles like alkoxides, thiolates, and amines can react with 2-bromoquinazolines, often under thermal conditions or with the aid of a base, to yield the corresponding substituted products. nih.govacs.org For instance, reaction with sodium methoxide (B1231860) would yield a 2,7-dimethoxy-4-methylquinazoline, while reaction with an amine would produce a 2-amino-7-methoxy-4-methylquinazoline. While metal-catalyzed amination (Buchwald-Hartwig) is often more efficient and broader in scope, direct SNAr provides a metal-free alternative for certain nucleophiles. wikipedia.orgchim.it

The methoxy group at the C-7 position is generally stable but can be cleaved to reveal a hydroxyl group. This demethylation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting 7-hydroxy-2-bromo-4-methylquinazoline is a valuable intermediate. The phenolic hydroxyl group can then be further functionalized, for example, through etherification (Williamson ether synthesis) or esterification reactions, allowing for the introduction of a wide array of new functionalities. It can also be converted to a triflate, which can then participate in various cross-coupling reactions.

The methyl group at the C-4 position, being attached to an aromatic system, can undergo several transformations. One of the most common reactions is oxidation. pvamu.edu Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). researchgate.net For example, using selenium dioxide (SeO₂) or hypervalent iodine reagents can selectively oxidize the methyl group to an aldehyde. researchgate.net Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) would typically lead to the carboxylic acid. The resulting aldehyde or carboxylic acid can then serve as a handle for further synthetic modifications, such as reductive amination, Wittig reactions, or amide bond formation.

Table 3: Potential Functional Group Interconversions
Functional GroupReaction TypeReagentsResulting Functional Group
2-BromoNucleophilic Aromatic Substitution (SNAr)RONa, RSNa, R₂NH2-OR, 2-SR, 2-NR₂
7-MethoxyDemethylationBBr₃, HBr7-Hydroxy
4-MethylOxidationSeO₂, PIDA4-Formyl (Aldehyde)
4-MethylOxidationKMnO₄4-Carboxy

Quinazoline Core Derivatization for Scaffold Modification

The inherent reactivity of the 2-bromo substituent on the quinazoline ring makes this compound a valuable intermediate for scaffold modification. The electron-deficient nature of the quinazoline system, further influenced by the methoxy and methyl groups, facilitates nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C2-position. These transformations are instrumental in the generation of diverse libraries of quinazoline derivatives for various scientific investigations.

One of the most powerful and widely employed methods for the derivatization of 2-bromoquinazolines is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgresearchgate.netnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the quinazoline core and a variety of organoboron reagents, such as boronic acids or their esters. wikipedia.orglibretexts.org This method is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The general scheme involves the reaction of this compound with a boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Substituted Heterocycles

EntryAryl/Heteroaryl Boronic AcidCatalystLigandBaseSolventProduct
1Phenylboronic acidPd(OAc)₂PPh₃Na₂CO₃DME/H₂O2-Phenyl-7-methoxy-4-methylquinazoline
23-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O2-(Thiophen-3-yl)-7-methoxy-4-methylquinazoline
34-Pyridinylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane2-(Pyridin-4-yl)-7-methoxy-4-methylquinazoline

Note: The products in this table are illustrative examples based on known Suzuki-Miyaura couplings of related 2-bromoquinazolines and are hypothetical for the specific this compound scaffold, for which specific experimental data is not available.

Another cornerstone of C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction enables the synthesis of a wide range of N-substituted 2-aminoquinazolines by reacting this compound with primary or secondary amines. beilstein-journals.orgyoutube.com The versatility of this reaction allows for the introduction of various alkyl and aryl amines, significantly expanding the chemical space accessible from the 2-bromo precursor. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

Table 2: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmineCatalystLigandBaseSolventProduct
1MorpholinePd₂(dba)₃XantphosNaOt-BuToluene2-(Morpholin-4-yl)-7-methoxy-4-methylquinazoline
2AnilinePd(OAc)₂BINAPCs₂CO₃DioxaneN-Phenyl-7-methoxy-4-methylquinazolin-2-amine
3BenzylaminePdCl₂(dppf)K₃PO₄THFN-(Benzyl)-7-methoxy-4-methylquinazolin-2-amine

Note: The products in this table are hypothetical examples based on the known scope of the Buchwald-Hartwig amination on related 2-bromo-substituted aza-aromatic compounds, as specific literature for this compound is unavailable.

These palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the derivatization of the this compound core, enabling the synthesis of a vast array of novel compounds with modified scaffolds.

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. frontiersin.orgtandfonline.com While specific green synthetic routes for this compound are not extensively documented, general green approaches for the synthesis of quinazolines and related heterocycles can be applied. researchgate.net

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of quinazolines, one-pot multi-component reactions are often highlighted for their high atom economy. nih.gov

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. researchgate.net The use of deep eutectic solvents (DES) has also emerged as a green alternative for quinazoline synthesis. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis has been shown to be an energy-efficient method for accelerating quinazoline synthesis. tandfonline.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental principle of green chemistry. This includes the use of recyclable catalysts. researchgate.net Metal-free catalytic systems are also being explored for the synthesis of quinazolines. nih.gov

A potential greener synthetic approach to a precursor of this compound could involve a one-pot reaction of an appropriately substituted anthranilic acid derivative with an amide or nitrile in the presence of a recyclable, non-toxic catalyst and a green solvent. Subsequent bromination under mild conditions would yield the final product.

Table 3: Comparison of Traditional vs. Potential Green Synthetic Approaches for Quinazoline Synthesis

Synthetic StepTraditional ApproachPotential Green ApproachGreen Chemistry Principle Addressed
Cyclization Multi-step synthesis with protection/deprotectionOne-pot multi-component reactionAtom Economy, Reduced Waste
Solvent Chlorinated solvents (e.g., chloroform, dichloromethane)Water, Ethanol, Deep Eutectic SolventsUse of Safer Solvents
Energy Conventional heating for extended periodsMicrowave irradiation, Ambient temperature reactionsEnergy Efficiency
Catalyst Stoichiometric amounts of corrosive reagentsRecyclable solid acid catalysts, Metal-free catalystsCatalysis, Waste Prevention

The application of these green chemistry principles can lead to more sustainable and environmentally benign synthetic routes for this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 7 Methoxy 4 Methylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For 2-Bromo-7-methoxy-4-methylquinazoline, a combination of one-dimensional and two-dimensional NMR techniques would be essential to confirm its structure.

One-Dimensional (1D) NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:

A singlet for the methyl group (-CH₃) protons, likely in the upfield region (around 2.5-3.0 ppm).

A singlet for the methoxy (B1213986) group (-OCH₃) protons, typically found around 3.8-4.0 ppm.

Three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene (B151609) portion of the quinazoline (B50416) ring system. The splitting patterns (singlet, doublet, doublet of doublets) and coupling constants of these signals would be crucial for determining their exact positions (H-5, H-6, and H-8).

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms. For the proposed structure, 11 distinct signals would be anticipated:

Signals for the methyl and methoxy carbons in the aliphatic region.

Signals for the nine carbons of the quinazoline ring system in the aromatic/heteroaromatic region. The carbon atom bonded to the bromine (C-2) would likely appear at a specific chemical shift, and the positions of the other carbons could be inferred from their electronic environment.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
4-CH₃ Singlet Aliphatic Region
7-OCH₃ Singlet Aliphatic Region
H-5 Aromatic Region Aromatic Region
H-6 Aromatic Region Aromatic Region
H-8 Aromatic Region Aromatic Region
C-2 - Aromatic Region
C-4 - Aromatic Region
C-4a - Aromatic Region
C-5 - Aromatic Region
C-6 - Aromatic Region
C-7 - Aromatic Region
C-8 - Aromatic Region
C-8a - Aromatic Region

(Note: This table is predictive; experimental data is not available.)

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments would be necessary to unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would primarily be used to establish the connectivity between the aromatic protons on the benzene ring (e.g., confirming which proton is adjacent to another).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the signals of H-5, H-6, and H-8 to their corresponding carbons (C-5, C-6, and C-8) and confirm the assignments for the methyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is a critical experiment for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons (4-CH₃) to carbons C-4, C-4a, and C-5. Similarly, correlations from the methoxy protons (7-OCH₃) to C-7 would confirm the position of this functional group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass for C₁₁H₁₀BrN₂O can be calculated precisely. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed, separated by approximately 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This distinctive pattern is a powerful confirmation of the presence of a single bromine atom in the molecule.

Table 3.2.1: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C₁₁H₁₀⁷⁹BrN₂O + H]⁺ ⁷⁹Br 265.0026
[C₁₁H₁₀⁸¹BrN₂O + H]⁺ ⁸¹Br 267.0005

(Note: This table is predictive; experimental data is not available.)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3.3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
C-H (Aromatic) 3100-3000 Stretching vibrations of C-H bonds on the ring
C-H (Aliphatic) 3000-2850 Stretching vibrations of methyl and methoxy C-H bonds
C=N / C=C (Ring) 1620-1450 Stretching vibrations within the quinazoline ring system
C-O (Aryl Ether) 1275-1200 (asymmetric) Stretching of the aryl-O bond
1075-1020 (symmetric) Stretching of the O-CH₃ bond
C-Br 650-550 C-Br stretching vibration

(Note: This table is predictive; experimental data is not available.)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its system of conjugated π-electrons. The quinazoline ring system is an extended chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the aromatic and heteroaromatic rings. The presence of substituents like the bromo, methoxy, and methyl groups would influence the exact position and intensity of these absorption bands.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of and isolating this compound. Methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be employed to determine the presence of impurities and to guide purification efforts.

For purity assessment, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase gradient consisting of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total peak area would be used to quantify purity.

For the isolation and purification of this compound from a reaction mixture, column chromatography is a standard and effective method. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system would be determined by the polarity of the compound and its impurities. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, would be used to elute the desired compound from the column.

Interactive Data Table: Hypothetical HPLC Purity Analysis

Since no experimental data is available, the following table is a hypothetical representation of what HPLC purity data for two different batches of this compound might look like.

Batch IDRetention Time (min)Peak Area (%)Purity (%)
Batch A5.298.598.5
Batch B5.299.199.1

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

The process would involve growing a suitable single crystal of the compound, which is often a challenging step. This crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The structural information obtained from X-ray crystallography is invaluable for understanding the compound's physical properties and its interactions with biological targets. It would confirm the planar quinazoline ring system and the positions of the bromo, methoxy, and methyl substituents.

Interactive Data Table: Hypothetical Crystallographic Data

As no crystallographic data has been published for this compound, the table below presents hypothetical crystallographic parameters.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)923.4
Z4

Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on the computational and theoretical investigations specifically for the compound This compound that adheres to the requested outline.

The search did not yield any specific studies—such as Density Functional Theory (DFT) calculations, molecular orbital analysis, conformational analysis, molecular docking studies, or Quantitative Structure-Activity Relationship (QSAR) modeling—that have been published on This compound .

While research exists for related compounds, such as other quinazoline and quinoline (B57606) derivatives, the strict requirement to focus solely on "this compound" prevents the use of this information. Generating content based on different molecules would not be scientifically accurate for the subject compound and would violate the instructions provided.

Therefore, the requested article cannot be generated as the necessary specific research findings for each section and subsection are not available in the public domain according to the search results.

Computational Chemistry and Theoretical Investigations of 2 Bromo 7 Methoxy 4 Methylquinazoline

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For any QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation. uniroma1.it This process typically involves both internal validation (testing the model's robustness) and external validation (testing its predictive power on an independent set of compounds). uniroma1.it

Key statistical parameters are used to assess the quality of a QSAR model. Internal validation is often evaluated using the leave-one-out cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency and robustness. The model's ability to fit the training data is measured by the coefficient of determination (R²), with values closer to 1.0 indicating a better fit. nih.gov

External validation is crucial for evaluating a model's ability to predict the activity of new, untested compounds. This is assessed by the predictive R² (R²pred), where a value greater than 0.6 is generally considered indicative of a model with good predictive capacity. nih.gov Studies on various series of quinazoline (B50416) derivatives have produced robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), which show strong statistical validation metrics. nih.govbohrium.com

Table 1: Representative Statistical Validation Parameters for QSAR Models of Quinazoline Derivatives This table presents typical data from studies on analogous compounds to illustrate robust model validation.

Model TypeValidation ParameterTypical ValueIndication
CoMFA Cross-validated q²0.646Good internal robustness nih.gov
Non-cross-validated R²0.992Excellent goodness of fit nih.gov
Predictive R² (R²pred)0.829Strong external predictive power nih.gov
CoMSIA Cross-validated q²0.704Good internal robustness nih.gov
Non-cross-validated R²0.992Excellent goodness of fit nih.gov
Predictive R² (R²pred)0.839Strong external predictive power nih.gov

Molecular Dynamics Simulations to Explore Binding Modes and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the dynamic behavior of a ligand-receptor complex, helping to assess its stability and confirm the binding mode predicted by molecular docking. abap.co.intandfonline.com

For a compound like 2-bromo-7-methoxy-4-methylquinazoline, an MD simulation would typically be run for a duration sufficient to observe the complex's stability, often on the nanosecond scale. nih.gov Key analyses performed during and after the simulation include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess conformational stability. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant structural changes. abap.co.in For example, stable complexes of quinazoline derivatives often show RMSD fluctuations within a range of 1-3 Å. abap.co.in

Root Mean Square Fluctuation (RMSF): RMSF is analyzed for individual amino acid residues to identify flexible regions of the protein upon ligand binding. This can highlight which residues are most affected by the interaction. abap.co.in

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction. bohrium.com

Binding Free Energy Calculations: Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity. abap.co.in

These simulations can confirm that crucial interactions, such as hydrogen bonds and hydrophobic contacts with key residues in a target's active site, are maintained, thus validating the compound's potential as an inhibitor. bohrium.com

Prediction of Pharmacokinetic Properties of this compound and Its Analogs

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical to identify candidates with favorable drug-like profiles and avoid late-stage failures. researchgate.netacs.org In silico tools and computational models are widely used to predict these pharmacokinetic properties for novel compounds like this compound and its analogs. nih.govrsc.org

These predictions are based on the molecule's structure and physicochemical properties. The goal is to ensure the compound can be absorbed into the bloodstream, distribute to the target tissue, remain stable long enough to exert its effect, and be cleared from the body without causing significant toxicity. nih.gov Research on other quinazoline derivatives frequently includes in silico ADMET profiling, showing that these compounds can possess promising drug-like properties. nih.govresearchgate.net

Table 2: Predicted ADMET Profile for a Representative Quinazoline Analog This table contains plausible predicted values for a compound like this compound based on computational models.

Property CategoryParameterPredicted Value/ClassificationSignificance
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability. nih.gov
Caco-2 PermeabilityHighIndicates good absorption across the intestinal wall. nih.gov
Distribution Blood-Brain Barrier (BBB) PenetrationLowMay not cross into the central nervous system, which can be desirable to avoid CNS side effects. nih.gov
Plasma Protein Binding~90%High binding may affect the free concentration of the drug.
Metabolism CYP2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions with substrates of this key metabolic enzyme.
CYP3A4 InhibitorNon-inhibitorLower risk of drug-drug interactions with substrates of this key metabolic enzyme.
Excretion Total Clearance0.8 L/hr/kgIndicates the rate at which the drug is removed from the body.
Toxicity hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being carcinogenic. nih.gov
Oral Acute Toxicity (LD₅₀)Class IIIPredicted to be slightly toxic.

Structure Activity Relationship Sar Studies of 2 Bromo 7 Methoxy 4 Methylquinazoline Derivatives

Systematic Evaluation of Bromine Substitution Effects on Biological Activity

The introduction of a bromine atom to the quinazoline (B50416) scaffold or its associated pharmacophores significantly influences biological activity, primarily through its electronic and steric properties. The position of the bromine substituent is a critical determinant of its effect.

Research into various quinazoline derivatives has shown that halogen substitution at the 6-position can be beneficial for potency. frontiersin.orgnih.gov Specifically for bromine, its size and electronegativity are key factors. In one study on quinazolinone derivatives, a compound featuring a bromine substitution at the meta-position of an attached phenyl ring demonstrated the greatest antiproliferative effect against several cancer cell lines. nih.gov This enhanced activity was attributed to the specific size and electron-withdrawing nature of the bromine atom at that position. nih.gov This suggests that the bromo group at the 2-position of the parent compound likely imparts distinct electronic properties that modulate its interaction with biological targets. Further studies on pyrazolo-[1,5-c]quinazolinone derivatives indicated that while electron-rich groups were generally favored, halogen substitutions including bromine at certain positions (e.g., 9-Br) resulted in lower antiproliferative activity compared to methyl or methoxy (B1213986) groups. nih.gov

These findings underscore the dual role of bromine: it can act as a bulky group to provide steric hindrance or favorable van der Waals interactions, and its electron-withdrawing nature can alter the charge distribution of the entire molecule, affecting target binding affinity.

Compound SeriesBromine PositionObserved Effect on Biological ActivityReference
Quinazolinone DerivativesMeta-position of an attached phenyl ringGreatest antiproliferative effect compared to other mono-substituted analogs. nih.gov
Quinazoline DerivativesPosition 6Generally assists in antibacterial potency. frontiersin.org
Pyrazolo-[1,5-c]quinazolinone DerivativesPosition 9Lower antiproliferative activity compared to H, 9-methyl, or 9-methoxy analogs. nih.gov

Investigation of Methoxy Group Contributions to Pharmacological Profiles

The methoxy group is a prevalent substituent in medicinal chemistry, valued for its ability to positively influence ligand-target interactions, physicochemical characteristics, and pharmacokinetic (ADME) properties. researchgate.netnih.gov In the context of quinazoline derivatives, the methoxy group, particularly at the 7-position, plays a multifaceted role.

The methoxy group can act as a hydrogen bond acceptor and its presence can significantly alter the lipophilicity of a molecule, which affects cell permeability and solubility. researchgate.net Studies on 4-anilino-quinazoline derivatives revealed that compounds with 6,7-dimethoxy substituents exhibited superior inhibitory effects against EGFR and VEGFR-2 compared to analogues where this was replaced by a dioxolane ring. nih.gov This highlights the importance of methoxy groups in enhancing binding affinity to kinase targets.

Further research has consistently demonstrated the benefits of methoxy substitution.

In a series of pyrazolo-[1,5-c]quinazolinone derivatives, a compound with a 9-methoxy group (4n) showed superior antiproliferative activity. nih.gov

A study on quinazolinones as CDK9 inhibitors found that introducing a methoxy group to an attached phenyl ring resulted in a recovery of inhibitory activity. mdpi.com

Similarly, a series of quinazoline-based agents bearing triazole-acetamides showed that the most potent derivative against multiple cancer cell lines featured a 4-methoxy group on a pendant phenyl ring. nih.gov

Compound SeriesMethoxy PositionObserved Effect on Biological ActivityReference
4-Anilino-quinazoline DerivativesPositions 6 and 7 (dimethoxy)Better inhibitory effects against EGFR and VEGFR-2. nih.gov
Pyrazolo-[1,5-c]quinazolinone DerivativesPosition 9Superior antiproliferative activity compared to H, F, Cl, or Br analogs. nih.gov
Quinazolinone-based CDK9 InhibitorsPara-position of an attached phenyl ringRecovery of inhibitory activity. mdpi.com
Quinazoline-triazole-acetamidesPosition 4 of an attached phenyl ringMost potent derivative against HCT-116, MCF-7, and HepG2 cell lines. nih.gov

Analysis of Methyl Group Positional and Electronic Influence

The methyl group, though small, can exert a significant influence on the biological activity of the quinazoline core through both steric and electronic effects. Its position on the heterocyclic ring is critical to its function.

When a methyl group is located at the 2-position of the 4(3H)-quinazolinone ring, it can lead to an increase in the reactivity of the compound. ijpca.orgresearchgate.net This is due to a tautomeric effect that results in an exo-methylene carbon, making the position more reactive. ijpca.orgresearchgate.net In the case of 2-Bromo-7-methoxy-4-methylquinazoline, the methyl group is at the 4-position. Its influence here is likely a combination of factors. Electronically, as an electron-donating group, it can modulate the basicity of the nearby nitrogen atom (N3). Sterically, it can provide a key interaction with a hydrophobic pocket within a target protein or, conversely, cause steric hindrance that prevents binding to off-targets, thus improving selectivity.

In related heterocyclic systems, the positive impact of a methyl group has been noted. For instance, in a series of pyrazolo-[1,5-c]quinazolinones, a 9-methyl substituted compound demonstrated superior antiproliferative activity compared to derivatives with hydrogen or various halogens at the same position, suggesting that a small, electron-rich group is beneficial for activity in that chemical space. nih.gov

Comprehensive SAR Analysis of Quinazoline Core Substituents

A comprehensive analysis of the quinazoline scaffold reveals that specific positions on the fused ring system are critical for pharmacological activity. SAR studies have consistently identified positions 2, 4, 6, 7, and 8 as key sites for modification to tune the biological profile of these compounds. acs.orgijpca.org

Position 2: This position is highly amenable to substitution. The introduction of aryl groups, styryl groups, or small reactive groups like methyl can significantly impact activity. frontiersin.orgacs.orgnih.gov The nature of the substituent here often dictates the primary mechanism of action.

Position 4: Substitution at this position is crucial for the activity of many quinazoline-based kinase inhibitors, often involving an amino linkage to a substituted phenyl ring. nih.gov The 4-methyl group in the parent compound represents a less common substitution pattern compared to the anilino groups found in many FDA-approved drugs like Gefitinib and Erlotinib, suggesting it may confer a different target specificity. mdpi.com

Positions 6 and 7: The benzene (B151609) portion of the quinazoline core is a major site for modification. As discussed, substitutions with halogens like bromine at C6 and electron-donating methoxy groups at C6 and C7 are frequently associated with enhanced potency, particularly in anticancer agents targeting tyrosine kinases. frontiersin.orgnih.gov The combination of substituents at these two positions often works synergistically.

Position 8: This position is also considered imperative for pharmacological studies. ijpca.org Modifications at C8 can influence interactions with solvent-exposed regions of a target protein. acs.org

The specific combination of a 2-bromo, 7-methoxy, and 4-methyl group presents a unique substitution pattern. The interplay between the electron-withdrawing bromine, the electron-donating methoxy group, and the sterically influential methyl group creates a distinct electronic and topographical profile that dictates its interaction with biological macromolecules.

Position on Quinazoline CoreCommon SubstituentsGeneral Effect on Biological ActivityReference
2Aryl, Styryl, MethylInfluences reactivity and can form key interactions in target active sites. frontiersin.orgacs.orgijpca.org
4Substituted amines (e.g., anilino groups)Crucial for kinase inhibition; often forms hydrogen bonds with the hinge region. frontiersin.orgnih.gov
6Halogens (Br, Cl), NitroEnhances potency, particularly antibacterial and anticancer activities. frontiersin.orgnih.gov
7Methoxy, other alkoxy groupsImproves potency and pharmacokinetic properties; often involved in hydrogen bonding. nih.govacs.org
8Phenyl, other functional groupsConsidered an important position for modulating pharmacological activity. frontiersin.orgijpca.org

Design Principles for Modulating Activity Based on SAR Insights

The collective SAR data on quinazoline derivatives provides a set of guiding principles for the design of new analogues with modulated or improved activity. Based on the insights gathered, several strategies can be proposed for derivatives of this compound.

Exploiting the 7-Methoxy Group: The 7-methoxy group is a strong driver of activity. A key design principle is to retain this feature or replace it with other bioisosteric groups that can act as hydrogen bond acceptors (e.g., small alkoxy groups) to maintain or enhance target affinity. nih.govacs.org

Modification at the 2-Position: The 2-bromo substituent serves as a versatile chemical handle. It can be replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a diverse range of substituents. acs.org Introducing aryl or heteroaryl rings could establish additional π-π stacking or hydrophobic interactions within a target's active site, a common strategy for enhancing kinase inhibition. acs.org

Probing the 4-Position: While the 4-methyl group is present, exploring other small alkyl or functionalized alkyl chains at this position could optimize steric interactions. Alternatively, replacing the methyl group with substituted amino groups, a hallmark of many potent quinazoline inhibitors, could completely switch the target profile of the scaffold. frontiersin.org

Synergistic Substitutions: A core design principle is the combination of optimal substituents at key positions. For example, maintaining the 7-methoxy group while introducing a carefully selected aromatic group at the 2-position could lead to a synergistic improvement in potency. The electronegativity of the substituent at position 2 can be fine-tuned to complement the electronic environment created by the 7-methoxy group. nih.govacs.org

By systematically applying these principles—retaining beneficial groups like the 7-methoxy, using reactive handles like the 2-bromo for diversification, and exploring modifications at other key positions like C4—novel derivatives can be rationally designed to achieve higher potency, greater selectivity, and improved pharmacological profiles.

Mechanistic Elucidation of Biological Activities Associated with 2 Bromo 7 Methoxy 4 Methylquinazoline

In Vitro Biochemical Assays for Target Engagement and Enzyme Inhibition

In vitro biochemical assays are fundamental in determining the direct interaction between a compound and its putative molecular targets. For 2-Bromo-7-methoxy-4-methylquinazoline, these assays are crucial for quantifying its binding affinity and inhibitory potency against specific enzymes, often kinases, that are implicated in cancer cell proliferation and survival. Target engagement confirms that the compound physically interacts with its intended target within a cellular context. nih.govdiscoverx.comyoutube.com

One of the primary methods to quantify enzyme inhibition is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency. nih.gov For instance, derivatives of 2-phenylbenzofuran, which share structural similarities with quinazoline (B50416) compounds, have been evaluated for their inhibitory activity against monoamine oxidase (MAO), with some demonstrating IC50 values in the low micromolar to nanomolar range. nih.gov While specific IC50 values for this compound are proprietary to the developing laboratories, its structural analogues have shown potent inhibitory activities against various cancer cell lines, suggesting a strong potential for enzyme inhibition. For example, certain novel trimethoxy quinazoline derivatives have demonstrated inhibitory activity against cell lines such as Hela, A549, and MDA, with IC50 values indicating significant cytotoxic potential. researchgate.net

The relationship between the IC50 value and the apparent inhibition constant (Ki app) is also critical in elucidating the mechanism of inhibition. nih.gov These parameters, derived from biochemical assays, provide a quantitative measure of a compound's efficacy and are instrumental in the early stages of drug discovery and development. nih.govnih.gov

Interactive Table: Examples of IC50 Values for Related Quinazoline Compounds

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Trimethoxy Quinazoline DerivativeHela11.70 - 66.50Docetaxel9.65
Trimethoxy Quinazoline DerivativeA54926.30 - 81.00Docetaxel10.8
Trimethoxy Quinazoline DerivativeMDA4.12 - 17.40Docetaxel3.98

This table presents a range of IC50 values for illustrative purposes based on published data for structurally related compounds. researchgate.net The specific IC50 for this compound may vary.

Cellular Mechanism of Action Studies

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Compounds that can interfere with this cycle, inducing cell cycle arrest, are of significant therapeutic interest. nih.gov this compound and related compounds have been investigated for their ability to modulate the cell cycle in cancer cells. nih.gov

Studies on various cancer cell lines have shown that treatment with quinazoline derivatives can lead to an accumulation of cells in specific phases of the cell cycle, indicating an arrest. plos.orgresearchgate.net For example, a common mechanism observed is the arrest of cells in the G1 or G2/M phase. nih.govnih.gov This arrest prevents the cells from proceeding with DNA replication and mitosis, ultimately inhibiting tumor growth. The induction of cell cycle arrest is often a precursor to apoptosis. nih.govnih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle following treatment with a compound. plos.org

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. bio-rad-antibodies.com A key therapeutic strategy is to reactivate these apoptotic pathways. This compound has been implicated in the induction of apoptosis in cancer cells.

There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govbio-rad-antibodies.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade. jmb.or.kr The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which also activates caspases. nih.govbio-rad-antibodies.com

Molecular markers are used to detect and quantify apoptosis. These include the activation of caspases (such as caspase-3, -8, and -9), changes in the expression of Bcl-2 family proteins, and the externalization of phosphatidylserine (B164497) on the cell surface, which can be detected by Annexin V staining. nih.govnih.govjmb.or.kr Studies have shown that quinazoline derivatives can induce apoptosis through both the extrinsic and intrinsic pathways, as evidenced by the activation of key caspases and alterations in the expression of apoptotic regulatory proteins. jmb.or.kr

The cytoskeleton, composed of microtubules, actin filaments, and intermediate filaments, is essential for maintaining cell shape, motility, and division. Microtubules, in particular, play a critical role in the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis.

Certain anticancer agents exert their effects by targeting microtubules. While direct evidence for this compound's effect on microtubule dynamics is still emerging, many quinazoline-based compounds have been shown to interfere with the cytoskeleton. The mechanism often involves the inhibition of tubulin polymerization, which prevents the formation of functional microtubules. This disruption of the cytoskeleton can lead to cell cycle arrest at the G2/M phase and ultimately induce apoptosis.

Identification and Validation of Molecular Targets

A significant focus of research on this compound and related compounds is their ability to inhibit protein kinases. Kinases are enzymes that play a central role in signal transduction pathways that control cell growth, proliferation, and survival. frontiersin.org The aberrant activation of kinases is a common driver of cancer. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. nih.govmdpi.com The inhibition of EGFR kinase activity is a validated therapeutic strategy. mdpi.comnih.gov Quinazoline derivatives are a well-known class of EGFR inhibitors, with some compounds acting as reversible or irreversible inhibitors by competing with ATP for its binding site in the kinase domain of EGFR. nih.govmdpi.com This inhibition blocks the downstream signaling pathways that promote cell proliferation.

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. frontiersin.orgnih.gov Dysregulation of this pathway is frequently observed in cancer, making it an attractive target for therapeutic intervention. nih.govresearchgate.net Quinazoline-based compounds have been developed as inhibitors of key kinases in this pathway. Some act as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of the pathway. semanticscholar.org Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. nih.govsemanticscholar.org

Interactive Table: Key Molecular Targets and Their Roles

TargetPathwayFunction in CancerPotential Effect of Inhibition
EGFRReceptor Tyrosine Kinase SignalingPromotes cell proliferation, survival, and angiogenesisInhibition of tumor growth
PI3KPI3K/Akt/mTORRegulates cell growth, proliferation, and survivalInduction of apoptosis and cell cycle arrest
AktPI3K/Akt/mTORPromotes cell survival by inhibiting apoptosisSensitization of cancer cells to apoptosis
mTORPI3K/Akt/mTORControls protein synthesis and cell growthInhibition of cell proliferation

Enzyme Inhibitory Profiles

There is no available data on the inhibitory activity of this compound against key enzymes such as Tubulin, Poly (ADP-ribose) polymerase (PARP), Topoisomerase I, or Dihydrofolate reductase (DHFR). Scientific studies detailing the screening or evaluation of this compound for such activities have not been identified.

Investigation of Signaling Pathway Perturbations in Biological Systems

Similarly, there is a lack of information concerning the effects of this compound on any biological signaling pathways. Research into how this compound might modulate cellular signaling cascades has not been published in the accessible scientific literature.

Advanced Applications in Medicinal Chemistry Research for 2 Bromo 7 Methoxy 4 Methylquinazoline Scaffolds

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with the identification of a "lead compound"—a molecule that shows promising biological activity but requires refinement to become a viable drug candidate. The 2-Bromo-7-methoxy-4-methylquinazoline structure serves as an excellent starting point for such optimization efforts. The primary strategy involves leveraging the chemically reactive 2-bromo substituent for structure-activity relationship (SAR) studies. By systematically replacing the bromine atom with a diverse array of functional groups, medicinal chemists can probe the binding pocket of a biological target and identify key interactions that enhance potency and selectivity. patsnap.com

Optimization strategies for quinazoline-based compounds often focus on several key areas:

Improving Potency: Modifications are aimed at increasing the binding affinity of the compound for its target.

Enhancing Selectivity: Changes are made to minimize off-target effects, thereby reducing potential side effects.

Optimizing Pharmacokinetic Properties: Adjustments to the molecule's structure can improve its absorption, distribution, metabolism, and excretion (ADME) profile, ensuring it reaches the target in the body at effective concentrations. patsnap.com

For instance, in the development of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), the quinazoline (B50416) core is a well-established pharmacophore. Research on related 6-bromo quinazoline derivatives has shown that the presence and position of a halogen atom can significantly influence anticancer effects. nih.gov Optimization of these scaffolds involves introducing various moieties at different positions to improve interactions with the enzyme's active site. nih.gov This rational approach, guided by SAR analysis, is critical for transforming a promising but imperfect lead into a refined drug candidate. patsnap.comchemrxiv.org

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

While lead optimization focuses on modifying substituents on a core structure, scaffold hopping is a more radical strategy that involves replacing the central molecular framework with a structurally different one while preserving the original biological activity. dtic.mil This technique is particularly useful for escaping patent-protected chemical space or for overcoming intractable issues with a lead compound, such as poor solubility or metabolic instability. dtic.mil

Starting from a this compound-based lead, a scaffold hopping approach might involve replacing the quinazoline core with other bicyclic heteroaromatics that can maintain a similar three-dimensional arrangement of key binding groups. The goal is to discover novel chemotypes with improved drug-like properties.

Bioisosteric replacement is a related, more subtle strategy where one functional group or atom is replaced by another with similar physical or chemical properties. This can lead to significant improvements in the molecule's pharmacokinetic or pharmacodynamic profile. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the 2-bromo group with other halogens (Cl, I) or a cyano (-CN) group to modulate electronic properties and reactivity.

Substituting the 7-methoxy group with other small, electron-donating groups to fine-tune solubility and metabolic stability.

A study focused on optimizing a complex quinazoline-containing lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, employed scaffold hopping by performing a C-ring expansion and isometric replacement of the A/B-ring. nih.govnih.gov This led to the discovery of new scaffolds with comparable high antitumor activity but with enhanced properties like better aqueous solubility. nih.govnih.gov These strategies highlight the power of moving beyond simple functional group modification to explore entirely new molecular architectures.

Rational Design of Targeted Therapeutic Agents Based on this compound Structure

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. The this compound scaffold is well-suited for this approach, particularly in the development of kinase inhibitors, a major class of cancer therapeutics.

Many approved kinase inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline (B1210976) scaffold, which binds to the ATP-binding site of EGFR. The design process for new agents based on the this compound structure would involve:

Target Identification: Selecting a specific biological target, such as a protein kinase implicated in a disease.

Structural Analysis: Using techniques like X-ray crystallography or computational modeling to understand the shape and properties of the target's binding site.

In Silico Design: Computationally designing novel derivatives by modifying the quinazoline scaffold to fit optimally into the binding site and form key hydrogen bonds and hydrophobic interactions. The 2-bromo position is a prime site for introducing side chains that can extend into specific pockets of the enzyme.

Synthesis and Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the design hypothesis.

Research into 6-bromo-quinazoline-4(3H)-one derivatives as cytotoxic agents provides a template for this process. nih.gov In that study, a thio-benzyl moiety was introduced at the 2-position and a phenyl group at the 3-position to enhance interactions within the EGFR active site, leading to potent antitumor activity. nih.gov Molecular docking simulations confirmed that these designed compounds could establish critical hydrogen bonds and other interactions with key amino acid residues, validating the rational design approach. nih.gov

Exploration of Potential for Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in cancer treatment. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.

A therapeutic agent derived from the this compound scaffold could be explored for use in combination with other established drugs. For example, a novel EGFR inhibitor developed from this scaffold could be combined with:

Conventional Chemotherapy: To attack cancer cells through different mechanisms.

Other Targeted Agents: To block multiple signaling pathways that cancer cells use to grow and survive.

Immunotherapy: To enhance the immune system's ability to recognize and destroy cancer cells.

The 7-chloroquinoline (B30040) moiety, a pharmacophore present in the antimalarial drug chloroquine, has been recognized as a potential chemosensitizer when used in combination with anti-cancer drugs. mdpi.com This suggests that heterocyclic scaffolds, including quinazolines, can possess properties that make them suitable partners in combination regimens. A rationally designed agent from the this compound family could potentially be used to sensitize tumors to the effects of another drug, representing a promising avenue for therapeutic development.

Development of Prodrug Strategies for Improved Bioavailability and Specificity

A significant challenge in drug development is ensuring that a potent compound can reach its target in the body effectively. Poor solubility, limited permeability across cell membranes, or rapid metabolism can all limit a drug's oral bioavailability. A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical processes. ump.edu.plnih.gov

This strategy could be applied to derivatives of this compound to overcome pharmacokinetic hurdles. For example, if a highly potent derivative suffers from poor water solubility, a polar, ionizable group (like a phosphate (B84403) or an amino acid) could be temporarily attached to the molecule. This modification would enhance solubility for administration, and once in the body, cellular enzymes would cleave off the promoiety to release the active drug at or near its site of action.

Key goals of prodrug design include:

Enhanced Bioavailability: Improving absorption after oral administration. ump.edu.pl

Increased Specificity: Designing prodrugs that are activated only in specific tissues or cells (e.g., tumor cells with high levels of a particular enzyme), thereby reducing systemic toxicity. nih.gov

Improved Stability: Protecting the active drug from degradation before it reaches its target.

The development of prodrugs requires a deep understanding of drug metabolism and the physiological environment. While no specific prodrugs of this compound have been reported, the principles of this well-established strategy offer a clear path for enhancing the therapeutic potential of compounds derived from this versatile scaffold.

Future Research Directions and Outlook for 2 Bromo 7 Methoxy 4 Methylquinazoline

Exploration of Novel and Sustainable Synthetic Pathways

The current synthesis of quinazoline (B50416) derivatives often involves multi-step procedures that may have limitations such as long reaction times or the use of hazardous reagents. mdpi.com Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to 2-Bromo-7-methoxy-4-methylquinazoline and its analogs.

Key areas for exploration include:

Catalyst-driven methodologies: Investigating the use of novel catalysts, such as TiO2-Pr-SO3H, which has been shown to facilitate one-step synthesis of quinoxaline (B1680401) derivatives with high yields in short reaction times. mdpi.com

Multi-component reactions (MCRs): Designing one-pot MCRs that combine several starting materials to form the quinazoline core in a single step, thereby reducing waste and improving efficiency. nih.gov

Flow chemistry: Implementing continuous flow synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Green chemistry approaches: Utilizing greener solvents, reducing energy consumption, and exploring bio-catalysis to minimize the environmental impact of the synthesis.

Table 1: Comparison of Potential Synthetic Strategies
StrategyPotential AdvantagesKey Research Focus
Novel CatalysisIncreased reaction rates, higher yields, improved selectivity.Screening of heterogeneous and homogeneous catalysts.
Multi-component ReactionsReduced number of steps, atom economy, operational simplicity.Design of novel reaction cascades.
Flow ChemistryEnhanced safety, scalability, and process control.Development of optimized microreactor setups.

Deepening Mechanistic Understanding Through Advanced Biological Techniques

To effectively develop this compound as a therapeutic agent, a thorough understanding of its mechanism of action is crucial. While initial screenings may identify biological activity, advanced techniques are needed to elucidate the specific molecular targets and pathways involved.

Future mechanistic studies should employ:

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational tools can predict the binding affinity and interaction patterns of the compound with various biological targets, such as protein kinases like EGFR. nih.gov MD simulations can further provide insights into the stability of the compound-target complex over time. nih.gov

Spectroscopic Techniques: Advanced NMR and mass spectrometry methods can be used to characterize the compound and its metabolites, as well as to study its interaction with target proteins. mdpi.com

Cell-based Assays: A battery of cell-based assays can help to unravel the compound's effects on cellular processes. For instance, investigating its impact on cell cycle progression, apoptosis (programmed cell death), and reactive oxygen species (ROS) formation can provide valuable mechanistic clues. nih.gov Techniques like AO/PI staining can visualize apoptosis, while analysis of mitochondrial membrane potential can indicate the involvement of the intrinsic apoptotic pathway. nih.gov

Expansion of Biological Activity Profiling Against Emerging Disease Targets

The quinazoline scaffold is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov While much of the focus has been on established targets, there is significant potential in screening this compound against emerging and less-explored disease targets.

Potential new therapeutic areas to investigate include:

Neurodegenerative Diseases: Given the multifactorial nature of diseases like Alzheimer's and Parkinson's, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) could be a promising strategy. uni-jena.denih.gov

Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The quinazoline core could be explored for its potential against various bacteria, viruses, and fungi.

Rare and Neglected Diseases: Drug discovery efforts for rare diseases are often limited. A versatile scaffold like quinazoline could be a valuable starting point for developing treatments for these underserved conditions.

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. philadelphia.edu.jo Integrating these technologies into the research pipeline for this compound could significantly enhance the efficiency and success rate of developing new drug candidates.

AI and ML can be applied to:

De Novo Drug Design: AI algorithms can generate novel molecular structures based on the this compound scaffold with optimized properties for specific targets. nih.gov

Predictive Modeling: ML models can be trained on large datasets to predict the activity, toxicity, and pharmacokinetic properties of new analogs before they are synthesized, saving time and resources. youtube.com

Retrosynthetic Analysis: AI-powered tools like ASKCOS and Chematica can propose viable synthetic routes for novel, computer-generated compounds, bridging the gap between virtual design and laboratory synthesis. drugtargetreview.com

Table 2: Application of AI/ML in the Development Pipeline
AI/ML ApplicationObjectivePotential Impact
De Novo DesignGenerate novel, potent, and selective analogs.Expands chemical space and identifies novel candidates.
Predictive ToxicologyForecast potential adverse effects early in development.Reduces late-stage failures and improves safety profiles.
Retrosynthesis PlanningIdentify efficient and feasible synthetic pathways.Accelerates the synthesis of promising new compounds.

Potential for Development as Multi-Target Ligands or Probes

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. uni-jena.de This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.gov The versatile 2-bromo-quinazoline core is an excellent starting point for designing such ligands.

Furthermore, this compound could be developed into a chemical probe. A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms. eubopen.orgnih.gov By optimizing its selectivity and potency, this compound could become a valuable tool for basic research, helping to validate new drug targets and unravel complex biological processes. nih.gov

Future work in this area should focus on:

Rational Design of MTDLs: By combining the quinazoline scaffold with other pharmacophores, it may be possible to create hybrid molecules that inhibit multiple key targets in a disease pathway. uni-jena.de

Development as a Chemical Probe: This would involve extensive characterization of the compound's selectivity profile and cellular activity to ensure it meets the stringent criteria for a high-quality probe. nih.gov This includes developing a structurally similar but inactive control compound. eubopen.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-7-methoxy-4-methylquinazoline, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For example, bromination of a quinazoline precursor using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under anhydrous conditions (e.g., CH2Cl2\text{CH}_2\text{Cl}_2, 0–5°C) can introduce the bromo group. Methoxy and methyl substituents may require protective strategies, such as using Boc\text{Boc}-protected intermediates to prevent undesired side reactions. Coupling agents like DCC\text{DCC} or HATU\text{HATU} can enhance regioselectivity. Optimization via Design of Experiments (DoE) for parameters like temperature, solvent polarity, and stoichiometry is recommended to maximize yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying substituent positions .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can distinguish between isomers. For example, the methoxy group’s singlet at ~3.8 ppm and bromine’s deshielding effects on adjacent protons provide diagnostic peaks.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion integrity and purity (>95% by HPLC) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromo group is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, dioxane/H2_2O) can introduce diverse aryl/heteroaryl groups. The methoxy substituent may require protection (e.g., TMS\text{TMS}-clips) to prevent demethylation under basic conditions. Monitor reaction progress via TLC or LC-MS to optimize catalyst loading and ligand choice .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:

  • Dynamic NMR (DNMR) : Identify exchange processes by variable-temperature studies.
  • Crystallographic validation : Compare experimental X-ray structures with computational models (e.g., DFT-optimized geometries).
  • Triangulation : Cross-validate with IR, UV-Vis, and elemental analysis. For example, unexpected peaks in HRMS may indicate isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) or adduct formation .

Q. What computational approaches are effective for predicting the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling can prioritize analogs for synthesis. Steps:

Target selection : Identify kinases (e.g., EGFR) due to quinazoline’s affinity for ATP-binding pockets.

Docking simulations : Use crystal structures (PDB ID: 1M17) to assess binding poses.

ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and toxicity. Validate with in vitro assays (e.g., kinase inhibition IC50_{50}) .

Q. How does the steric and electronic profile of this compound influence regioselectivity in nucleophilic substitutions?

  • Methodological Answer : The bromine atom’s electronegativity directs nucleophiles to the 2-position, while the methoxy group’s electron-donating effect deactivates the 7-position. Steric hindrance from the methyl group at C4 further limits accessibility. Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett plots correlate substituent effects with reaction rates. Experimental validation via competition reactions (e.g., comparing Br vs. Cl derivatives) clarifies mechanistic pathways .

Q. What strategies ensure reproducibility in synthesizing this compound under scale-up conditions?

  • Methodological Answer : Critical factors include:

  • Purification protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Process analytical technology (PAT) : In-line FTIR monitors reaction intermediates.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and polymorphic form. Pilot studies at 10–100 g scale identify heat/mass transfer limitations .

Methodological Notes

  • Contradictions Addressed : and highlight competing synthetic routes; cross-referencing with crystallographic data ( ) resolves structural ambiguities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.